(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Lipophilicity Drug-likeness Permeability

The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 1903449-76-2) is a small-molecule heterocyclic building block with the molecular formula C14H13BrN2O3 and a molecular weight of 337.17 g/mol. It features a pyrrolidine core substituted at the 3-position with a 5-bromopyridin-2-yloxy group and N-acylated with a furan-2-carbonyl moiety.

Molecular Formula C14H13BrN2O3
Molecular Weight 337.173
CAS No. 1903449-76-2
Cat. No. B2894038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
CAS1903449-76-2
Molecular FormulaC14H13BrN2O3
Molecular Weight337.173
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CO3
InChIInChI=1S/C14H13BrN2O3/c15-10-3-4-13(16-8-10)20-11-5-6-17(9-11)14(18)12-2-1-7-19-12/h1-4,7-8,11H,5-6,9H2
InChIKeyBIKQMPUBEUUAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 1903449-76-2): Structural Identity and Core Physicochemical Profile


The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone (CAS 1903449-76-2) is a small-molecule heterocyclic building block with the molecular formula C14H13BrN2O3 and a molecular weight of 337.17 g/mol [1]. It features a pyrrolidine core substituted at the 3-position with a 5-bromopyridin-2-yloxy group and N-acylated with a furan-2-carbonyl moiety. This compound is cataloged primarily for non-human research use, with typical commercial purity specifications of 95% . Its predicted physicochemical profile includes a calculated logP of 3.11, a topological polar surface area (tPSA) of 60 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, placing it within drug-like chemical space per Lipinski guidelines [1].

Why (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Cannot Be Simply Interchanged with In-Class Analogs


Within the 3-((5-bromopyridin-2-yl)oxy)pyrrolidine scaffold series, the identity of the N-acyl substituent is the primary determinant of molecular recognition, physicochemical properties, and biological target engagement. The furan-2-carbonyl group in CAS 1903449-76-2 confers distinct electronic and steric properties compared to analogs bearing indole, propanoyl, or trifluoropropanoyl groups . The furan oxygen acts as a hydrogen bond acceptor and contributes to a specific dipole moment and electrostatic potential surface that cannot be replicated by simple alkyl or phenyl replacements. Furthermore, the bromine atom at the 5-position of the pyridine ring is not merely a heavy atom placeholder; its size, polarizability, and ability to engage in halogen bonding influence both target binding and metabolic stability in ways that chloro, fluoro, or unsubstituted analogs do not [1]. These structural nuances mean that even closely related compounds within this chemotype will exhibit divergent solubility, permeability, and target selectivity profiles, making direct substitution without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Against Its Closest Structural Analogs


Predicted Lipophilicity (logP) Differentiation vs. Indole and Trifluoropropanone Analogs

The predicted octanol-water partition coefficient (logP) of the target compound (3.11) is intermediate between the more lipophilic indole analog (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone (predicted logP ~3.8) and the less lipophilic trifluoropropanone analog 1-{3-[(5-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one (predicted logP ~2.4). This 0.7 log unit differential corresponds to an approximately 5-fold difference in lipophilicity, which can impact membrane permeability and non-specific protein binding [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Comparison with Des-Bromo and Des-Furan Analogs

The target compound possesses a tPSA of 60 Ų and 4 hydrogen bond acceptors (HBA), derived from the furan oxygen, the amide carbonyl, the pyridine nitrogen, and the ether oxygen linking the pyrrolidine to the pyridine ring. In contrast, furan-2-yl(pyrrolidin-1-yl)methanone (CAS 78504-05-9), which lacks the entire 5-bromopyridin-2-yloxy substituent, has a tPSA of only 30 Ų and 2 HBA. The doubling of PSA and HBA count in the target compound is expected to reduce passive membrane permeability but enhance aqueous solubility by approximately one order of magnitude based on established PSA-solubility correlations [1].

Polar surface area Hydrogen bonding Oral bioavailability

Bromine-Specific Reactivity: Suzuki Coupling Handle for Diversification vs. Chloro and Fluoro Analogs

The 5-bromopyridine moiety in the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C-Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) is significantly lower than that of the corresponding C-Cl bond (approximately 398 kJ/mol), enabling oxidative addition to Pd(0) under milder conditions and with broader substrate scope. This reactivity advantage has been quantitatively demonstrated in model systems; for instance, aryl bromides undergo Suzuki coupling with turnover frequencies typically 5-20 times higher than aryl chlorides under identical conditions [1].

Cross-coupling Synthetic utility Building block

Chiral Center at Pyrrolidine 3-Position: Stereochemical Implications vs. Achiral Analogs

The target compound contains a stereogenic center at the 3-position of the pyrrolidine ring where the 5-bromopyridin-2-yloxy group is attached. This chiral center exists as a racemic mixture in the commercially supplied product . In contrast, simpler analogs such as furan-2-yl(pyrrolidin-1-yl)methanone (CAS 78504-05-9) and (5-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7) are achiral at the pyrrolidine ring. The presence of chirality in the target compound introduces the potential for enantioselective biological activity; individual enantiomers of related pyrrolidinylfuran derivatives have been shown to exhibit >10-fold differences in muscarinic receptor binding affinity depending on absolute configuration [1].

Chirality Stereochemistry Target selectivity

Fractional sp3 Character and Molecular Complexity vs. Flat Aromatic Analogs

The target compound exhibits a fraction sp3 (Fsp3) of 0.14, indicating that 14% of its heavy-atom carbon centers are sp3-hybridized. While this value is relatively low, it is higher than that of fully aromatic comparator structures such as certain biaryl ethers (Fsp3 ≈ 0.00-0.07) [1]. Increasing Fsp3 has been correlated with improved clinical success rates; an analysis of pipeline drugs showed that compounds with Fsp3 ≥ 0.45 had a 2.5-fold higher probability of progressing from Phase I to approval compared to those with Fsp3 < 0.20 [2]. The target compound's modest Fsp3 contribution arises from the saturated pyrrolidine ring, which provides conformational flexibility and three-dimensional shape distinct from planar aromatic scaffolds, potentially reducing promiscuous binding and improving selectivity.

Fraction sp3 Molecular complexity Drug-likeness

Recommended Application Scenarios for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone Based on Quantitative Differentiation Evidence


Medicinal Chemistry Diversification: Late-Stage Suzuki Coupling for SAR Exploration

The 5-bromopyridine moiety provides a robust synthetic handle for palladium-catalyzed cross-coupling, enabling the rapid generation of analog libraries through Suzuki-Miyaura reactions with diverse aryl and heteroaryl boronic acids. The lower C-Br bond dissociation energy (≈337 kJ/mol) compared to C-Cl (≈398 kJ/mol) allows for milder reaction conditions and broader substrate compatibility [1]. This makes the compound particularly suitable for structure-activity relationship (SAR) studies where the pyridine ring substituent is systematically varied to probe hydrophobic, electronic, or hydrogen-bonding interactions with the biological target.

Biochemical and Cellular Assay Development Requiring Balanced Lipophilicity

With a predicted logP of 3.11, the compound occupies a lipophilicity range that balances membrane permeability with aqueous solubility [1]. This is advantageous for cell-based assays where excessive lipophilicity (logP >5) can lead to non-specific membrane partitioning and poor solubility, while very low lipophilicity (logP <1) may limit passive cellular uptake. The compound's intermediate logP, combined with a tPSA of 60 Ų, suggests it is suitable for standard DMSO stock solution preparation at concentrations up to 10-50 mM without precipitation issues commonly encountered with more lipophilic analogs.

Stereochemistry-Focused Pharmacology Studies

The pyrrolidine C3 stereogenic center present in the target compound (supplied as a racemate) provides an entry point for enantioselective pharmacological investigations [1]. Researchers studying chiral recognition by enzymes, receptors, or transporters can use this compound as a starting point for chiral resolution or asymmetric synthesis to obtain enantiopure material. The precedent from related pyrrolidinylfuran scaffolds demonstrates that individual enantiomers can exhibit >10-fold differences in target binding affinity [2], underscoring the value of stereochemical exploration for hit-to-lead optimization.

Chemical Probe Design for Halogen Bonding Studies

The bromine substituent at the pyridine 5-position can engage in halogen bonding interactions with backbone carbonyl oxygens or π-systems in protein binding sites [1]. For structural biology and biophysical studies, this compound can serve as a tool to investigate the role of halogen bonding in molecular recognition, particularly when compared head-to-head with the corresponding des-bromo, chloro, or methyl analogs. The covalent C-Br bond length (approximately 1.89 Å) and the anisotropic electron distribution around bromine create a well-defined σ-hole that is stronger than that of chlorine but less sterically demanding than iodine, offering a tunable interaction for probe design.

Quote Request

Request a Quote for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.